molecular formula C20H11NO7 B7949211 4-Nitrofluorescein

4-Nitrofluorescein

Cat. No.: B7949211
M. Wt: 377.3 g/mol
InChI Key: XURQCNORMJHFOV-UHFFFAOYSA-N
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Description

4-Nitrofluorescein is a chemical compound with the molecular formula C24H15NO9. It is an orange crystalline solid used primarily as a fluorescent labeling reagent for proteins. This compound is known for its application in the fluorescent antibody technique, which is used for the rapid identification of pathogens .

Preparation Methods

The synthesis of 4-Nitrofluorescein typically involves the nitration of fluorescein. One common method includes dissolving this compound triethyl ester in a mixture of sodium hydroxide solution and methanol, followed by gentle heating. The precipitate formed is then filtered and dissolved in water . Industrial production methods may vary, but they generally follow similar principles of nitration and purification.

Chemical Reactions Analysis

4-Nitrofluorescein undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron in hydrochloric acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions, although this is less common.

Common reagents used in these reactions include sodium hydroxide, methanol, tin(II) chloride, and iron. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Nitrofluorescein has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical analyses.

    Biology: Employed in the fluorescent antibody technique for pathogen identification.

    Medicine: Utilized in diagnostic assays and photodynamic therapy.

    Industry: Applied in the production of fluorescent dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Nitrofluorescein involves its ability to fluoresce under specific conditions. The nitro group affects the electronic properties of the fluorescein molecule, altering its fluorescence characteristics. This makes it useful as a fluorescent probe in various applications. The molecular targets and pathways involved depend on the specific use case, such as binding to proteins or interacting with specific cellular components.

Comparison with Similar Compounds

4-Nitrofluorescein is unique due to its specific fluorescence properties and the presence of the nitro group. Similar compounds include:

Each of these compounds has distinct properties and applications, making this compound unique in its specific uses and characteristics.

Properties

IUPAC Name

3',6'-dihydroxy-7-nitrospiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO7/c22-10-4-6-12-16(8-10)27-17-9-11(23)5-7-13(17)20(12)14-2-1-3-15(21(25)26)18(14)19(24)28-20/h1-9,22-23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURQCNORMJHFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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